2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine

Description

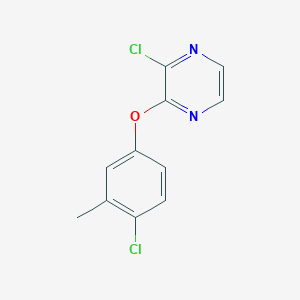

2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine is a substituted pyrazine derivative characterized by a chloro group at position 2 and a 4-chloro-3-methylphenoxy substituent at position 3 of the pyrazine ring. Pyrazine derivatives are heterocyclic compounds of significant interest due to their diverse applications in pharmaceuticals, agrochemicals, and materials science.

Properties

IUPAC Name |

2-chloro-3-(4-chloro-3-methylphenoxy)pyrazine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8Cl2N2O/c1-7-6-8(2-3-9(7)12)16-11-10(13)14-4-5-15-11/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVEJXAMLLOYWPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC2=NC=CN=C2Cl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine can be achieved through several synthetic routes. One common method involves the reaction of 2-chloropyrazine with 4-chloro-3-methylphenol in the presence of a base such as potassium carbonate. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine can undergo various chemical reactions, including:

Nucleophilic substitution: The chloro groups can be substituted by nucleophiles such as amines or thiols.

Oxidation: The methyl group can be oxidized to form a carboxylic acid derivative.

Reduction: The pyrazine ring can be reduced under specific conditions to form a dihydropyrazine derivative.

Common Reagents and Conditions

Nucleophilic substitution: Reagents such as sodium hydride or potassium carbonate in solvents like dimethylformamide.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

Nucleophilic substitution: Substituted pyrazine derivatives.

Oxidation: Carboxylic acid derivatives.

Reduction: Dihydropyrazine derivatives.

Scientific Research Applications

2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine has several applications in scientific research:

Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

Materials Science: It can be incorporated into polymers and other materials to enhance their properties.

Biological Studies: It can be used as a probe to study enzyme interactions and other biological processes.

Industrial Applications: It can be used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloro and phenoxy groups can enhance its binding affinity and specificity towards these targets. The exact pathways involved can vary depending on the specific biological or chemical context.

Comparison with Similar Compounds

Key Observations :

- Chlorine Substituents : Chloro groups enhance electrophilicity, influencing reactivity in nucleophilic substitutions (e.g., in 2-chloro-3-(chloromethyl)pyrazine) .

- Phenoxy vs. Piperazinyl Groups: Phenoxy substituents (as in the target compound) may confer lipophilicity, whereas piperazinyl groups (e.g., in ) enhance solubility and receptor binding in drug design .

Antimicrobial Properties

Biological Activity

2-Chloro-3-(4-chloro-3-methylphenoxy)pyrazine is a pyrazine derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This compound belongs to a class of heterocyclic compounds known for their diverse biological effects, including antimicrobial, anti-inflammatory, and anticancer properties.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a pyrazine ring substituted with a chloro group and a phenoxy moiety, which may influence its biological activity through various mechanisms.

The biological activity of pyrazine derivatives is often attributed to their ability to interact with multiple biochemical pathways. The mechanisms include:

- Antimicrobial Activity : Pyrazine derivatives have been shown to exhibit significant antimicrobial properties by disrupting cellular processes in bacteria and fungi.

- Anticancer Activity : Some studies indicate that compounds like this compound can induce apoptosis in cancer cells by modulating the expression of key proteins involved in cell survival and death, such as Bcl2 and Bax .

- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, contributing to its therapeutic potential in conditions like Alzheimer's disease .

Antimicrobial Activity

A study on related pyrazine derivatives showed promising antimicrobial effects against various pathogens. The presence of electron-withdrawing groups like chlorine enhances the compound's ability to penetrate microbial membranes, leading to increased efficacy.

Anticancer Activity

Research has demonstrated that certain pyrazine derivatives can effectively inhibit the proliferation of leukemia cells. For instance, a similar compound induced apoptosis in K562 leukemia cells by downregulating anti-apoptotic proteins (Bcl2) and upregulating pro-apoptotic proteins (Bax) after treatment .

Neuroprotective Effects

Compounds within this chemical class have also been investigated for their neuroprotective properties. In vitro studies suggest that they may protect neuronal cells from oxidative stress and neurodegeneration, making them potential candidates for treating neurodegenerative diseases .

Case Studies

- Study on Apoptosis Induction :

-

Antimicrobial Efficacy :

- Objective : To assess the antimicrobial activity of a series of substituted pyrazines.

- Results : Compounds exhibited varying degrees of antibacterial activity, with some derivatives showing IC50 values lower than standard antibiotics.

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.